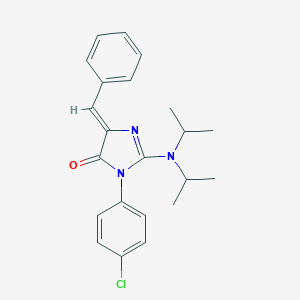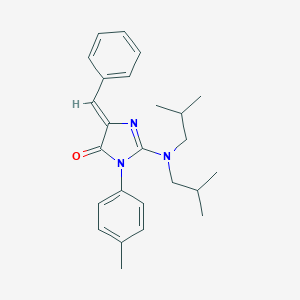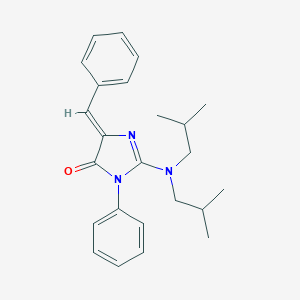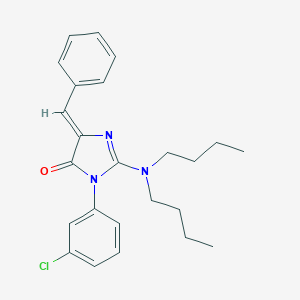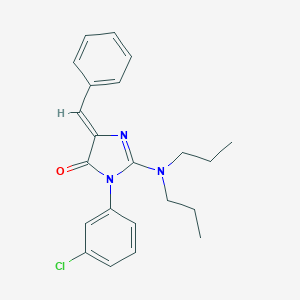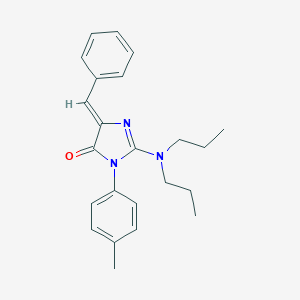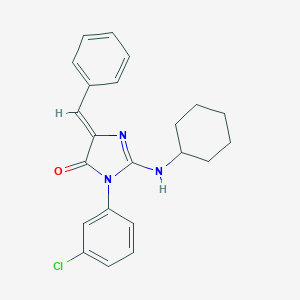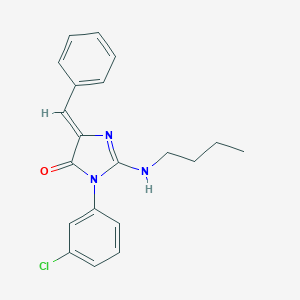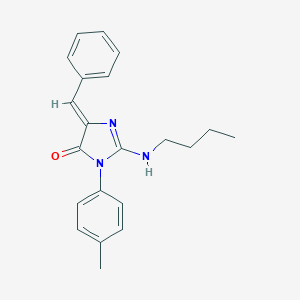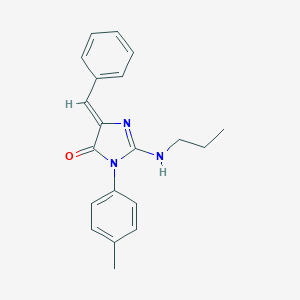
4-(Hexyloxy)-3-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexyloxy)-3-hydroxybenzaldehyde is a chemical compound that is widely used in scientific research. It is also known as HHBA and has the molecular formula C13H18O3. This compound is a member of the aldehyde family and is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4-(Hexyloxy)-3-hydroxybenzaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the biosynthesis of important cellular components. This compound has been shown to inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in the biosynthesis of prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antifungal properties. This compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Hexyloxy)-3-hydroxybenzaldehyde in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available starting materials. Another advantage is its versatility in terms of its application in the synthesis of various organic compounds.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving 4-(Hexyloxy)-3-hydroxybenzaldehyde. One area of interest is its potential as an antitumor agent. Research has shown that this compound has promising antitumor activity and could be developed into a new cancer treatment.
Another area of interest is its potential as an anti-inflammatory agent. This compound has been shown to have anti-inflammatory properties and could be developed into a new treatment for inflammatory diseases such as arthritis.
Finally, research could be conducted to investigate the potential of this compound as an antifungal agent. This compound has been shown to have promising antifungal activity and could be developed into a new treatment for fungal infections.
Synthesemethoden
The synthesis of 4-(Hexyloxy)-3-hydroxybenzaldehyde involves the reaction of 3,4-dihydroxybenzaldehyde with hexyl bromide in the presence of potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80°C. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(Hexyloxy)-3-hydroxybenzaldehyde is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic chemistry reactions. This compound has been used in the synthesis of a number of biologically active compounds such as antifungal agents, antitumor agents, and anti-inflammatory agents.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
4-hexoxy-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-8-16-13-7-6-11(10-14)9-12(13)15/h6-7,9-10,15H,2-5,8H2,1H3 |
InChI-Schlüssel |
WWVRQKQFVYFQDX-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)C=O)O |
Kanonische SMILES |
CCCCCCOC1=C(C=C(C=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



